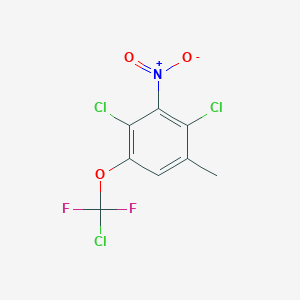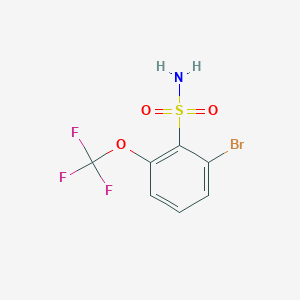
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H2ClF2NO3 and a molecular weight of 233.55 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and isocyanato groups can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanato group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
Major products formed from reactions with this compound include substituted benzodioxoles, urea derivatives, and various oxidized or reduced species.
Scientific Research Applications
5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The isocyanato group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-6-isocyanato-2,2-difluoro-1,3-benzodioxole include:
- 5-Chloro-2,2-difluoro-1,3-benzodioxole
- 6-Isocyanato-2,2-difluoro-1,3-benzodioxole
Properties
IUPAC Name |
5-chloro-2,2-difluoro-6-isocyanato-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF2NO3/c9-4-1-6-7(2-5(4)12-3-13)15-8(10,11)14-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDXHINKMDDZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
